molecular formula C20H26Cl2N4O5 B063230 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride CAS No. 176915-32-5

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride

Cat. No. B063230
CAS RN: 176915-32-5
M. Wt: 473.3 g/mol
InChI Key: RRRMJMGPUJWFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride, also known as Lucigenin, is a chemical compound that has been widely used in scientific research applications. It is a redox-active compound that is commonly used as a chemiluminescent probe for the detection of reactive oxygen species (ROS) in biological systems.

Mechanism Of Action

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride works by undergoing a redox reaction with ROS, resulting in the emission of light. The reaction involves the transfer of electrons from the ROS to 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride, which leads to the formation of an excited state 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride molecule. The excited state 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride then emits light as it returns to its ground state.
Biochemical and Physiological Effects:
1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of ROS in cells, which can lead to oxidative stress and cell damage. 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has also been shown to activate various signaling pathways in cells, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is its high sensitivity and specificity for ROS detection. It is also relatively easy to use and can be used in a variety of experimental settings. However, there are some limitations to the use of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride. It is not a direct measure of ROS levels and can be affected by a number of factors, including the presence of other redox-active compounds and changes in pH.

Future Directions

There are a number of future directions for the use of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride in scientific research. One area of interest is the development of new chemiluminescent probes that are more specific and sensitive for the detection of ROS. Another area of interest is the use of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride in the development of new therapies for diseases that are associated with oxidative stress, such as cardiovascular disease and cancer. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride.

Synthesis Methods

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride can be synthesized by the reaction of 9-acridinol with 2,4-dimethoxy-1-nitrobenzene in the presence of sodium hydride and dimethylformamide. The resulting product is then oxidized with hydrogen peroxide to form the N-oxide derivative. Finally, the dihydrochloride salt of 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride is obtained by reacting the N-oxide with hydrochloric acid.

Scientific Research Applications

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has been widely used as a chemiluminescent probe for the detection of ROS in biological systems. It is a highly sensitive and specific probe that can be used to detect various ROS, including superoxide anion, hydrogen peroxide, and hydroxyl radical. 1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride has been used in a variety of research applications, including studies on oxidative stress, inflammation, and cardiovascular disease.

properties

CAS RN

176915-32-5

Product Name

1,3-Propanediamine, N'-(2,4-dimethoxy-1-nitro-9-acridinyl)-N,N-dimethyl-, N-oxide, dihydrochloride

Molecular Formula

C20H26Cl2N4O5

Molecular Weight

473.3 g/mol

IUPAC Name

N-(2,4-dimethoxy-1-nitroacridin-9-yl)-N-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride

InChI

InChI=1S/C20H24N4O5.2ClH/c1-22(2)10-7-11-23(25)19-13-8-5-6-9-14(13)21-18-15(28-3)12-16(29-4)20(17(18)19)24(26)27;;/h5-6,8-9,12,25H,7,10-11H2,1-4H3;2*1H

InChI Key

RRRMJMGPUJWFFS-UHFFFAOYSA-N

SMILES

CN(C)CCCN(C1=C2C(=C(C=C(C2=NC3=CC=CC=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl

Canonical SMILES

CN(C)CCCN(C1=C2C(=C(C=C(C2=NC3=CC=CC=C31)OC)OC)[N+](=O)[O-])O.Cl.Cl

Other CAS RN

176915-32-5

synonyms

N-(2,4-dimethoxy-1-nitro-acridin-9-yl)-N-(3-dimethylaminopropyl)hydrox ylamine dihydrochloride

Origin of Product

United States

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